molecular formula C15H13F2N5O B2667478 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415534-25-5

6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2667478
CAS No.: 2415534-25-5
M. Wt: 317.3
InChI Key: SPDJLNKEEQNBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents introduce fluorine atoms at specific positions on the benzoxazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This involves reacting the benzoxazole intermediate with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Pharmaceutical Industry: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Chemical Biology: The compound is used as a tool in chemical biology to probe biological systems and understand the role of specific molecular interactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and piperazine ring enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

    6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzofuran: Similar structure but with an oxygen atom in a different position on the benzene ring.

Uniqueness

The uniqueness of 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole lies in its specific combination of fluorine atoms and the piperazine ring, which confer distinct chemical and biological properties. These features may result in unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O/c16-10-1-2-12-13(7-10)23-15(20-12)22-5-3-21(4-6-22)14-18-8-11(17)9-19-14/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDJLNKEEQNBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)F)C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.